molecular formula C27H26N2O2 B1597487 2,2-Bis[4-(3-aminophenoxy)phenyl]propane CAS No. 87880-61-3

2,2-Bis[4-(3-aminophenoxy)phenyl]propane

Cat. No.: B1597487
CAS No.: 87880-61-3
M. Wt: 410.5 g/mol
InChI Key: NYRFBMFAUFUULG-UHFFFAOYSA-N
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Description

2,2-Bis[4-(3-aminophenoxy)phenyl]propane (CAS 87880-61-3) is a high-value aromatic diamine monomer serving as a critical building block in the synthesis of advanced polymers. Its primary research and industrial application is in the production of high-performance polyimides and epoxy resins . These polymers are engineered for applications demanding exceptional thermal stability, mechanical strength, and chemical resistance . The compound's structure, featuring a central isopropylidene group and terminal amine functionalities, allows it to contribute flexibility and high performance to the final polymer matrix. Researchers utilize this diamine to develop materials for the electronics industry, particularly for flexible printed circuit boards (PCBs) and electronic packaging, where its properties ensure performance under thermal stress . It is also extensively applied in formulating high-performance adhesives and advanced composite materials for the aerospace and automotive sectors, where lightweight and durable components are essential . Furthermore, it finds use in the development of high-temperature resistant coatings and films. The global market for this specialized monomer is experiencing growth, driven by its versatile applications across these cutting-edge industries . This product is provided for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-[2-[4-(3-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,19-9-13-23(14-10-19)30-25-7-3-5-21(28)17-25)20-11-15-24(16-12-20)31-26-8-4-6-22(29)18-26/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRFBMFAUFUULG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)N)C3=CC=C(C=C3)OC4=CC=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366856
Record name 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87880-61-3
Record name 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,2 Bis 4 3 Aminophenoxy Phenyl Propane

Nucleophilic Aromatic Substitution (SNAr) Routes to 2,2-Bis[4-(3-aminophenoxy)phenyl]propane

The direct synthesis of this compound can be accomplished via a nucleophilic aromatic substitution reaction. This approach involves the reaction of a bisphenol with a halo- or nitro-activated aromatic compound.

Reaction Mechanisms and Kinetic Considerations

The SNAr mechanism for synthesizing the related compound, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), involves the reaction of bisphenol A with an activated p-halonitrobenzene, such as p-chloronitrobenzene. researchgate.netchemicalbook.com The reaction proceeds through the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which is a key feature of SNAr reactions. nih.gov The rate of reaction is influenced by the nature of the leaving group on the aromatic ring and the electron-withdrawing strength of the activating group (typically a nitro group). The kinetics of the reaction can be affected by factors such as temperature and the concentration of reactants. nih.gov

Catalytic Systems and Reaction Media for SNAr Synthesis

The synthesis is typically carried out in the presence of a base and a polar aprotic solvent. Common bases include potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), which facilitate the deprotonation of the hydroxyl groups of bisphenol A. nih.govprepchem.com Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (B87167) (DMSO) are preferred as they effectively solvate the cations, enhancing the nucleophilicity of the phenoxide ions. nih.govgoogle.com In some methodologies, the solvent can also act as a dehydrating agent under reduced pressure to drive the reaction forward. google.com

Process Optimization for Yield and Purity of this compound

Optimizing the synthesis of the related BAPP has been a focus of several studies to maximize yield and purity. One approach involves a two-step process starting with the coupling of bisphenol A and p-nitrochlorobenzene in a polar aprotic solvent. google.com Dehydration under reduced pressure followed by a reflux reaction can lead to high yields of the intermediate dinitro compound. google.com Subsequent purification steps, such as recrystallization from a solvent/water mixture (e.g., 15% DMF water solution), are crucial for achieving high purity of the final diamine product. google.com A reported method for BAPP synthesis achieved a total yield of 93% and a purity of 99.7% as determined by HPLC. researchgate.net

Reduction Pathways of Nitro-Substituted Precursors to this compound

A widely used and efficient method for preparing this compound involves the synthesis of a dinitro precursor followed by its reduction. researchgate.net This two-step process allows for greater control over the final product's purity.

Synthesis of Intermediate 2,2-Bis[4-(3-nitrophenoxy)phenyl]propane

The synthesis of the intermediate, 2,2-Bis[4-(3-nitrophenoxy)phenyl]propane, is achieved by reacting 2,2-bis(4-hydroxyphenyl)propane (bisphenol A) with m-dinitrobenzene. prepchem.com In a typical procedure, bisphenol A, m-dinitrobenzene, and potassium carbonate are heated in N,N-dimethylformamide (DMF). prepchem.com The reaction is carried out at an elevated temperature, for instance, 140-150°C, for several hours. prepchem.com After the reaction is complete, the mixture is worked up by filtering the inorganic salts and removing the solvent. The product is then crystallized from a solvent like methanol (B129727), yielding brown crystals of 2,2-Bis[4-(3-nitrophenoxy)phenyl]propane with a high yield of around 93.5%. prepchem.com

Table 1: Synthesis of 2,2-Bis[4-(3-nitrophenoxy)phenyl]propane

Reactants Reagents & Solvents Conditions Yield

Catalytic Hydrogenation and Alternative Reduction Protocols

The reduction of the dinitro intermediate to the corresponding diamine is a critical step. Catalytic hydrogenation is a common and efficient method.

Catalytic Hydrogenation: This process typically employs a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. researchgate.nettcichemicals.com The reaction can be carried out with hydrogen gas (H2) or a hydrogen donor like hydrazine (B178648) hydrate (B1144303) (H2N-NH2·H2O). researchgate.netgoogle.com The use of silica-supported transition metal catalysts, particularly palladium on silica, has been reported for the reduction of the related 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (BNPP). google.com This reduction is often performed in a polar aprotic solvent like DMF at elevated temperatures (100-120°C) and pressures (0.1-0.3 MPa). google.com The catalyst can often be recovered and reused multiple times. google.com

Alternative Reduction Protocols: Chemical reduction methods provide an alternative to catalytic hydrogenation, especially when trying to avoid side reactions like reductive dehalogenation in halogenated analogs. prepchem.com A common chemical reducing agent is stannous chloride (SnCl2) in the presence of an acid, such as acetic acid and concentrated hydrochloric acid. prepchem.com Another reported system for the reduction of the dinitro precursor of BAPP utilizes a ferric chloride-palladium/carbon-hydrazine hydrate (FeCl3-Pd/C-H2N-NH2·H2O) ternary complex catalyst. google.com This method is reported to proceed at a lower temperature (68-70°C) in an ethanol (B145695) solvent, achieving high yields (97-98%) and purity (99% by HPLC). google.com

Table 2: Reduction of Nitro-Precursors to Diamines

Nitro Precursor Reduction System Solvent Conditions Yield Purity
2,2'-bis[4-(4-nitrophenoxy)phenyl]propane H2, Silica-supported Pd/C DMF 100-120°C, 0.1-0.3 MPa 97.4-98.5% >99.5% google.com
2,2-bis[4-(4-nitrophenoxy)phenyl]propane FeCl3-Pd/C-H2N-NH2·H2O Ethanol 68-70°C, 8-10 hours 97-98% 99% (HPLC) google.com

Environmental and Efficiency Aspects of Reduction Methodologies

The traditional and most common method for synthesizing this compound involves the reduction of the corresponding dinitro compound, 2,2-Bis[4-(3-nitrophenoxy)phenyl]propane. A prevalent laboratory-scale method utilizes a palladium-on-carbon (Pd/C) catalyst in the presence of hydrazine hydrate (HHA) as a reducing agent in an ethanol solvent. In a typical procedure, the dinitro compound is refluxed with a 10% Pd/C catalyst and hydrazine hydrate in ethanol for several hours, resulting in a yield of approximately 86.2%. chemistryviews.org

While effective, this method presents several environmental and efficiency considerations that are critical to evaluate.

Catalyst Efficiency and Reusability:

Interactive Table: Comparison of Reduction Methodologies for Aromatic Nitro Compounds

Methodology Catalyst/Reagent Solvent Key Advantages Key Disadvantages Reported Yields
Catalytic Hydrogenation Pd/C, PtO2, Raney NiVariousHigh efficiency, clean productsUse of flammable H2 gas, potential for dehalogenation>99% (general)
Transfer Hydrogenation Pd/C with Hydrazine HydrateEthanol, MethanolAvoids handling H2 gas, high selectivityHydrazine is toxic and carcinogenic86.2% (specific), up to >99% (general) chemistryviews.orgresearchgate.net
Chemical Reduction SnCl2, Fe/HClAcidic mediaInexpensive reagentsGenerates significant metallic wasteGood to excellent

Environmental Impact of Reagents:

A significant environmental concern in this synthetic route is the use of hydrazine hydrate. Hydrazine is classified as a probable human carcinogen and is known to be toxic to aquatic life. acs.orgspast.org Its handling requires stringent safety precautions to prevent exposure and environmental contamination. The waste stream from this reaction will contain residual hydrazine and its decomposition products, necessitating careful treatment before disposal. The primary byproducts of hydrazine-based reductions are nitrogen gas and water, which are environmentally benign. researchgate.net However, the unreacted hydrazine and potential side products in the aqueous and organic waste streams require proper management.

Exploration of Novel and Sustainable Synthetic Approaches for this compound

In line with the principles of green chemistry, research is actively exploring more sustainable and environmentally friendly methods for the synthesis of aromatic diamines, including this compound. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and minimize waste generation.

Photocatalytic Reduction:

One promising avenue is the use of photocatalysis. This technique utilizes light energy to drive chemical reactions, often at ambient temperature and pressure. Researchers have developed methods for the photocatalytic reduction of aromatic nitro compounds to amines using semiconductor photocatalysts like titanium dioxide (TiO2) or cadmium sulfide (B99878) (CdS). chemistryviews.orgresearchgate.netresearchgate.net For instance, a heterogeneous catalyst composed of vanadium oxide on titania has been shown to effectively reduce nitroarenes to amines under visible light (blue LED) with hydrazine hydrate as the reductant, achieving high yields. chemistryviews.org This approach offers the potential to reduce the reliance on precious metal catalysts and high-temperature reaction conditions.

Enzymatic Reduction:

Biocatalysis presents another green alternative, employing enzymes to carry out specific chemical transformations. 'Ene'-reductases, a class of enzymes, have been shown to reduce activated alkenes. While they are typically inactive towards carbonyls, recent research has demonstrated that in the presence of a photoredox catalyst, these enzymes can reduce aromatic ketones. nih.gov The application of enzymes for the direct reduction of dinitroaromatic compounds like 2,2-Bis[4-(3-nitrophenoxy)phenyl]propane is an area of ongoing investigation. nih.gov A successful enzymatic process could offer high selectivity under mild, aqueous conditions, significantly reducing the environmental impact.

Mechanochemical Synthesis:

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging sustainable technique that can often be performed in the absence of bulk solvents. acs.orgnih.gov Mechanochemical methods have been successfully applied to the synthesis of various organic compounds, including the desymmetrization of aromatic diamines and the synthesis of primary amides. nih.govrsc.org The development of a mechanochemical route for the reduction of 2,2-Bis[4-(3-nitrophenoxy)phenyl]propane could lead to a solvent-free, and therefore more environmentally friendly, synthetic process.

Polymerization Reactions and Derived Polymeric Systems Incorporating 2,2 Bis 4 3 Aminophenoxy Phenyl Propane

Polyimide Synthesis Utilizing 2,2-Bis[4-(3-aminophenoxy)phenyl]propane as a Monomer

Polyimides derived from this compound are typically synthesized through a polycondensation reaction between the diamine and a tetracarboxylic dianhydride. The reaction proceeds via the formation of a poly(amic acid) precursor, which is subsequently converted to the final polyimide through a process of imidization. This can be achieved through various methods, each influencing the final properties of the polymer.

Two-Step Polycondensation for Poly(amic acid) Precursors

The most common route to synthesizing polyimides from this compound is the two-step polycondensation method. researchgate.netresearchgate.net This process involves the reaction of the diamine with a stoichiometric amount of a dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), at room temperature. This initial step results in the formation of a high-molecular-weight poly(amic acid) solution. researchgate.net The flexible ether and isopropylidene groups in the diamine backbone enhance the solubility of this precursor, facilitating its processing into films or coatings.

Thermal imidization is the process of converting the poly(amic acid) precursor into the final polyimide by heating. This is a crucial step where water is eliminated, and the five-membered imide ring is formed. The process is typically carried out in a stepwise manner to control the removal of the solvent and the water of cyclization, which helps to avoid the formation of voids and cracks in the final polyimide film.

A typical controlled thermal imidization cycle involves heating the poly(amic acid) film at a relatively low temperature (e.g., 100-150°C) to remove the bulk of the solvent, followed by a gradual increase in temperature to higher levels (e.g., 200°C, 250°C, and 300°C) for specific durations. researchgate.net This staged heating ensures a high degree of imidization and allows for the development of the desired polymer morphology. However, achieving 100% imidization through thermal means alone can be challenging due to the increasing rigidity of the polymer chain as the conversion progresses, which can kinetically hinder the final stages of cyclization.

As an alternative to thermal treatment, chemical imidization can be employed to convert the poly(amic acid) to polyimide at or near room temperature. This method involves the use of a dehydrating agent, typically an acid anhydride (B1165640) like acetic anhydride, in combination with a tertiary amine catalyst, such as pyridine (B92270) or triethylamine.

This approach can lead to a high degree of imidization without the need for high temperatures, which can be advantageous for processing thermally sensitive materials or for creating polyimide films on substrates with limited thermal stability. The properties of the resulting polyimide, such as its molecular weight and mechanical strength, can be influenced by the choice of imidization agents and the reaction conditions.

Direct One-Step Polymerization Techniques

While the two-step method is prevalent, polyimides from this compound can also be synthesized via a one-step, high-temperature solution polycondensation. In this method, the diamine and dianhydride are reacted in a high-boiling solvent, such as m-cresol (B1676322) with a catalyst like isoquinoline, at elevated temperatures (e.g., 180-200°C). The water generated during the imidization is continuously removed from the reaction mixture, typically by azeotropic distillation. This direct method yields the fully formed polyimide in a single step, which can be advantageous in terms of process efficiency. One-step polycondensation in molten benzoic acid has also been reported as a viable method for synthesizing aromatic polyimides. nih.gov

Copolymerization with Various Dianhydrides and Co-diamines

The properties of polyimides derived from this compound can be tailored by copolymerization. This involves the incorporation of other dianhydrides or co-diamines into the polymer backbone. By systematically varying the composition of the monomers, a wide range of properties can be achieved. For instance, copolymerizing with a more rigid comonomer can enhance the glass transition temperature and modulus, while a more flexible comonomer might improve processability.

A study by Wang et al. investigated the copolymerization of this compound (designated as 3-BAPOPP) with 4,4′-oxydianiline (ODA) as a co-diamine and 4,4′-oxydiphthalic anhydride (ODPA) as the dianhydride. researchgate.netexlibrisgroup.com By varying the molar ratio of 3-BAPOPP to ODA, a series of copolyimides were synthesized, and their properties were evaluated. The results demonstrated a clear relationship between the monomer ratio and the thermal and dielectric properties of the resulting films.

Properties of 3-BAPOPP/ODA-ODPA Copolyimide Films with Varying Monomer Ratios

3-BAPOPP:ODA Molar RatioGlass Transition Temperature (Tg, °C)Water Absorption (%)Dielectric Constant (at 1 MHz)
10:0192.51.92.79
7:3204.61.72.88
5:5211.81.62.93
3:7219.41.52.97
0:10226.1-3.02

Data sourced from Wang et al. researchgate.netexlibrisgroup.com This table illustrates the effect of incorporating this compound (3-BAPOPP) on the properties of polyimides. As the content of 3-BAPOPP increases, the glass transition temperature and dielectric constant decrease, while water absorption shows a slight increase.

The data clearly indicates that increasing the content of the flexible, non-polar this compound monomer leads to a lower glass transition temperature, reduced water uptake, and a lower dielectric constant. researchgate.netexlibrisgroup.com This ability to fine-tune properties through copolymerization makes this monomer a versatile building block for advanced materials targeted for specific applications in electronics and aerospace.

Curing and Network Formation in Epoxy Resin Systems with this compound

The presence of two primary amine functionalities makes 3-BAPOPP a viable curing agent, or hardener, for epoxy resin systems. The amine groups can react with the epoxide rings of epoxy resins to form a cross-linked, three-dimensional thermoset network. The properties of the final cured material are highly dependent on the structure of the amine hardener and the epoxy resin itself. Aromatic amines, in general, are known to yield cured epoxy systems with better thermal and chemical resistance compared to those cured with aliphatic amines. researchgate.net

The curing of an epoxy resin with a primary amine like 3-BAPOPP proceeds through a well-established nucleophilic addition mechanism. The process can be described in two main stages:

Primary Amine Addition: The lone pair of electrons on the primary amine nitrogen attacks one of the carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of a secondary amine and a hydroxyl group.

Secondary Amine Addition: The newly formed secondary amine can then react with another epoxide group in a similar fashion, resulting in a tertiary amine and another hydroxyl group.

The kinetics of the curing process can be investigated using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the exothermic curing reaction. mdpi.comresearchgate.net By conducting DSC scans at various heating rates, kinetic parameters such as the activation energy (Ea) and the order of reaction (n) can be determined using iso-conversional methods like the Kissinger or Ozawa-Flynn-Wall models. researchgate.netnih.gov

While the general mechanism is understood, specific kinetic studies detailing the activation energy, reaction rate constants, and autocatalytic effects for epoxy systems cured specifically with this compound were not available in the reviewed literature. However, studies on isomeric tri-aromatic ether-linked amines demonstrate the influence of amine group positioning on reactivity and the final properties of the cured resin. researchgate.net

Blending epoxy resins cured with 3-BAPOPP with other polymers or additives is a potential strategy to tailor the final properties of the material, such as toughness, flexibility, or thermal stability. For instance, the incorporation of thermoplastic polymers or reactive diluents into epoxy formulations is a common approach to enhance performance. bohrium.comchemicalbook.com However, specific research detailing blending strategies for epoxy systems cured with this compound was not identified in the surveyed scientific literature.

Formation of Polyamides, Polyureas, and Polyurethanes with this compound

The bifunctional nature of 3-BAPOPP makes it a suitable monomer for the synthesis of various condensation polymers, including polyamides, polyureas, and polyurethanes.

Polyamides: These are typically formed through the reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride. The reaction with 3-BAPOPP would result in a polyamide chain containing flexible ether and isopropylidene groups.

Polyureas: The synthesis of polyureas involves the reaction of a diamine with a diisocyanate. resinobsession.com This reaction is generally rapid and does not require a catalyst due to the high nucleophilicity of the amine groups. researchgate.net

Polyurethanes: While direct reaction of diamines is not the primary route, polyurethanes can be synthesized through various methods, including those that avoid isocyanates by reacting diamines with bis(cyclic carbonate)s. mdpi.compolysciences.com

While the synthesis of these polymers using 3-BAPOPP is chemically feasible, specific literature detailing their preparation and properties was not found. However, extensive research has been conducted on the synthesis of polyimides , a related class of high-performance polymers, using 3-BAPOPP.

In one study, a series of aromatic polyimide films were successfully synthesized by copolymerizing 3-BAPOPP with 4,4′-oxydianiline (44ODA) and 4,4′-oxydiphthalic anhydride (ODPA). researchgate.net The properties of the resulting copolymer films were found to vary with the ratio of the diamine comonomers. The introduction of the bent and flexible 3-BAPOPP structure into the polyimide backbone resulted in polymers with good thermal stability, low water absorption, and low dielectric constants. researchgate.net

Interactive Data Table: Properties of 3-BAPOPP/44ODA/ODPA Polyimide Copolymer Films Data sourced from a study on polyimide films copolymerized with 3-BAPOPP, 4,4′-oxydianiline (44ODA), and 4,4′-oxydiphthalic anhydride (ODPA). researchgate.net

Development of Polyimine Systems via Reaction with Dialdehydes

Polyimines, also known as poly-Schiff bases, are polymers containing the imine (-C=N-) functional group in their backbone. They are typically synthesized via the polycondensation reaction of a diamine with a dialdehyde (B1249045). This reaction is generally reversible and proceeds with the elimination of water.

The amine groups of 3-BAPOPP can react with the aldehyde groups of various dialdehydes to form a polyimine chain. The properties of the resulting polyimine can be tuned by selecting different dialdehyde monomers. Research on the closely related isomer, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), shows that it reacts with dialdehydes to synthesize polyimines that exhibit blue photoluminescence, making them suitable for applications in organic light-emitting diodes (OLEDs). ossila.com This suggests a strong potential for 3-BAPOPP to undergo similar polymerization reactions to yield novel polyimine systems, although specific studies on polyimines derived from 3-BAPOPP were not found in the reviewed literature.

Advanced Characterization and Structural Analysis of Polymers Derived from 2,2 Bis 4 3 Aminophenoxy Phenyl Propane

Spectroscopic Elucidation of Polymer Architecture

Spectroscopic methods are fundamental in confirming the successful polymerization and elucidating the detailed chemical structure of the resulting polymers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for confirming the formation of polymers from 2,2-Bis[4-(3-aminophenoxy)phenyl]propane. When this diamine is reacted with dianhydrides to form polyimides, a common application, the progress of the imidization reaction can be monitored. The disappearance of the amic acid precursor's characteristic bands and the appearance of specific imide-related absorptions confirm the conversion.

Key characteristic absorption bands in the FTIR spectrum of a polyimide derived from this compound include:

Asymmetric and Symmetric C=O stretching: Typically observed near 1780 cm⁻¹ and 1720 cm⁻¹, respectively, which are characteristic of the imide ring's carbonyl groups.

C-N Stretching: A peak around 1370 cm⁻¹ is indicative of the carbon-nitrogen bond within the imide ring.

Imide Ring Deformation: An absorption band often appears near 745 cm⁻¹.

The presence of the bisphenol A propane (B168953) group (-C(CH₃)₂) is confirmed by C-H stretching vibrations around 2960 cm⁻¹, while the aromatic ether linkages (Ar-O-Ar) are identified by strong absorptions in the 1240-1250 cm⁻¹ region. researchgate.netresearchgate.net The successful synthesis of polyimides is marked by the appearance of these imide-specific peaks and the retention of the backbone absorptions from the diamine monomer. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of polymers. Both solution-state and solid-state NMR are employed to analyze polymers derived from this compound.

Solution-state NMR (¹H and ¹³C) is used to confirm the structure of the monomer and the final polymer, provided the polymer is soluble in a suitable deuterated solvent. researchgate.netresearchgate.net

In ¹H NMR spectra, the protons of the isopropylidene group (-C(CH₃)₂) typically appear as a distinct singlet in the aliphatic region (around 1.7 ppm). The aromatic protons of the phenyl rings show complex multiplets in the range of 6.5-8.0 ppm. The specific chemical shifts and splitting patterns can confirm the connectivity of the monomer units within the polymer chain. chemicalbook.com

¹³C NMR spectroscopy is instrumental in identifying all the unique carbon atoms in the polymer repeat unit. researchgate.net It can be used to analyze the chain microstructure of copolymers and confirm the degree of imidization. The chemical shifts of the carbonyl carbons in the imide ring and the quaternary carbon of the isopropylidene group are particularly diagnostic.

Solid-state NMR is essential for analyzing insoluble or cross-linked polymers, which are common outcomes for high-performance thermosets. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) ¹³C NMR provide high-resolution spectra of the solid material, offering insights into the local environment and packing of the polymer chains.

Thermogravimetric Analysis (TGA) for Polymer Degradation Kinetics and Thermal Stability Profiles

Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of polymers. numberanalytics.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere (typically nitrogen or air). nsf.gov For polymers derived from this compound, TGA is used to determine key parameters such as the onset decomposition temperature and the char yield at high temperatures.

Polyimides synthesized using this monomer generally exhibit excellent thermal stability, with significant weight loss not occurring until above 450-500°C in a nitrogen atmosphere. researchgate.netresearchgate.net The high char yield, often exceeding 50-60% at 800°C, is indicative of a structure that forms a stable carbonaceous layer upon decomposition, which contributes to fire resistance. ossila.com TGA data can also be used to study the degradation kinetics, employing methods like the Coats-Redfern method to calculate the activation energy (Ea) of decomposition, which for this class of polyimides can be in the range of 160-260 kJ/mol. researchgate.netnsf.gov

Table 1: Representative Thermal Stability Data from TGA

Polymer System Td5% (°C) (5% Weight Loss Temp.) Char Yield at 800°C (N₂) Reference
BAPP/ODPA Polyimide ~510 ~58% researchgate.net

Note: Data are representative values from literature for polyimides based on the 4-aminophenoxy isomer (BAPP) and are illustrative of the expected performance.

Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) for Thermal Transitions and Viscoelastic Behavior

Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA) are complementary techniques used to investigate the thermal transitions and viscoelastic properties of polymers.

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg). The Tg is a critical parameter for high-performance polymers, as it defines the upper service temperature limit for many applications. For polyimides derived from this compound, the Tg is influenced by the flexibility of the isopropylidene and ether linkages in the diamine and the rigidity of the dianhydride co-monomer. Typical Tg values for these polyimides range from 190°C to over 260°C. researchgate.netresearchgate.net

DMA measures the mechanical response of a material to a sinusoidal stress as a function of temperature. It provides information on the storage modulus (E'), loss modulus (E''), and tan delta (E''/E'). The peak of the tan delta curve is often used as another measure of the glass transition temperature. DMA is more sensitive than DSC for detecting secondary transitions and provides valuable information about the material's stiffness and damping properties over a wide temperature range. For example, a high storage modulus below the Tg indicates a rigid material suitable for structural applications. researchgate.net

Table 2: Representative Thermal Transition Data from DSC/DMA

Polymer System Tg from DSC (°C) Tg from DMA (tan δ peak, °C) Reference
BAPP/ODPA Polyimide 225 - 230 ~245 researchgate.net

Note: Data are representative values from literature for polyimides based on the 4-aminophenoxy isomer (BAPP) and are illustrative of the expected performance.

X-ray Diffraction (XRD) for Crystallinity and Morphology of Polymeric Materials

X-ray Diffraction (XRD) is the primary technique for investigating the long-range order and morphology of polymeric materials. intertek.com By analyzing the diffraction pattern of X-rays scattered by a polymer sample, one can determine whether the material is amorphous, semi-crystalline, or crystalline. icdd.com

Most aromatic polyimides derived from bulky, flexible monomers like this compound are largely amorphous. researchgate.net The non-linear, kinked structure imparted by the meta-substituted phenoxy rings and the bulky isopropylidene group inhibits efficient chain packing and crystallization. The resulting XRD patterns typically show a broad, diffuse halo, characteristic of amorphous materials, rather than sharp Bragg reflections which indicate crystallinity. researchgate.netintertek.com The center of this amorphous halo can be used to calculate an average inter-chain distance (d-spacing) via Bragg's law, providing insight into the packing density of the polymer chains. While largely amorphous, some degree of local ordering or nanocrystallinity can sometimes be induced through thermal treatment or mechanical stretching. researchgate.net

Molecular Simulations and Computational Modeling of Polymer Networks

Molecular simulations and computational modeling have become indispensable tools for predicting and understanding the structure and properties of polymer networks at a molecular level. nih.gov These methods complement experimental characterization by providing insights that are difficult or impossible to obtain through laboratory techniques alone.

Using force fields tailored for polymers, molecular dynamics (MD) simulations can model the polymerization process itself and predict the final network topology. tue.nl For polymers derived from this compound, simulations can be used to:

Predict Thermomechanical Properties: Calculate the glass transition temperature and coefficient of thermal expansion by simulating the polymer's response to temperature changes.

Determine Free Volume: Analyze the void spaces within the polymer structure, which is crucial for predicting properties like gas permeability and dielectric constant.

Model Mechanical Response: Simulate stress-strain behavior to predict mechanical properties like Young's modulus and yield strength, correlating them with specific structural features like cross-link density.

These computational approaches allow for the in silico screening of different polymer architectures (e.g., by varying co-monomers) to identify promising candidates for specific applications before undertaking laborious and expensive laboratory synthesis. tue.nl

Prediction of Polymer Chain Conformations and Interactions

Researchers have successfully employed MD simulations to construct amorphous molecular models of polyimides, including those based on BAPP and various dianhydrides like 4,4'-(4,4'-Isopropylidenediphenoxy)diphthalic anhydride (B1165640) (BPADA). mdpi.comresearchgate.net These simulations help in understanding the spatial arrangement of the polymer chains, the distribution of free volume, and the resulting material density. For instance, simulations can reveal the formation of cavities within the polymer matrix and analyze their size distribution, which is crucial for applications like gas separation membranes. mdpi.com

Key predictive capabilities of these simulations include:

Inter- and Intramolecular Interactions: Simulations can quantify the strength and nature of interactions, such as van der Waals forces and hydrogen bonding, between different polymer chains and within a single chain.

Packing Efficiency: By simulating the aggregation of multiple polymer chains, researchers can predict how efficiently they pack in the solid state, which influences properties like density and mechanical strength.

The accuracy of these predictions relies heavily on the quality of the force fields used, such as the COMPASSII force field, which are parameterized to accurately describe the potential energy of the system as a function of atomic coordinates. mdpi.com

Simulation of Polymerization Mechanisms and End-Group Effects

Computational chemistry offers powerful tools to simulate the complex process of polymerization and to understand the significant impact of end-groups on the final properties of the polymer. For thermosetting polyimides, which are often used in high-temperature applications, simulations can model the curing process, where reactive end-cappers on oligomers react to form a cross-linked network. mdpi.com

A common approach involves:

Building an Amorphous Model: An initial amorphous structure of the prepolymer (oligomers with reactive end-groups) is constructed. mdpi.com

Simulating Cross-Linking: Using custom scripts, a dynamic cross-linking process is simulated based on known reaction mechanisms, such as the reaction of phenylethynyl end-groups. mdpi.com This involves identifying reactive atoms that are within a specified cutoff radius and forming new covalent bonds between them until a desired degree of cross-linking is achieved. researchgate.net

Property Calculation: The properties of the resulting cross-linked network, such as glass transition temperature (Tg) and mechanical moduli, are then calculated. mdpi.com

End-group effects are a critical aspect of polymer design. Introducing reactive end-cappers, such as 5-norbornene-2,3-dicarboxylic anhydride (NDA), allows for the use of low molecular weight precursors that are easier to process. researchgate.netdianhydrides.com During a subsequent thermal curing step, these end-groups react to extend the chain length and form cross-links, yielding a high-performance thermoset material. researchgate.net Simulations can model this process, predicting how different end-cappers and initial molecular weights will affect the final network structure and properties like elongation at break and thermal expansion. researchgate.net A NASA study demonstrated that varying the amount of an end-capping agent from 0 to 4% systematically decreased the polymer's molecular weight and, consequently, its melt viscosity by two orders of magnitude, highlighting the precise control achievable through this method. nasa.gov

The table below summarizes simulated properties for different polyimide systems, illustrating the impact of monomer and end-group selection.

Polymer SystemDianhydride MonomerDiamine MonomerEnd-CapperSimulated PropertyValue
PI System 16FDA1,3,4'-APBPhenylethynylPrepolymer Melt ViscosityLow
PI System 2BPADABAPPNone (Thermoplastic)Dielectric Constant2.32
PI System 3PMDAODANDAElongation at BreakIncreased with NDA content (at 300°C cure)
PI System 4BDSDAAPBPhthalic AnhydrideMolecular Weight8660 (at 4% end-capping)

In Silico Design of Polymer Structures for Targeted Properties

The insights gained from the predictive simulations described above pave the way for the in silico design of new polymers. This approach involves the virtual creation and evaluation of novel polymer structures to identify candidates with specific, desirable properties before undertaking costly and time-consuming laboratory synthesis. rsc.orgsemanticscholar.org By systematically varying monomer units, such as different dianhydrides to be reacted with BAPP, or by introducing different functional groups, researchers can establish clear "chemical structure-physical properties" relationships. rsc.org

This design process allows for the targeted optimization of various characteristics:

Thermal Properties: Simulations can predict the glass transition temperature (Tg) and the coefficient of thermal expansion (CTE), guiding the design of polymers for high-temperature stability. rsc.org

Mechanical Properties: The elasticity modulus, tensile strength, and deformation behavior can be simulated under various conditions to design polymers with specific mechanical responses. rsc.org

Dielectric Properties: For electronics applications, polymers can be designed to have low dielectric constants, a property that has been successfully predicted for BAPP-based polyimides. researchgate.net

The virtual screening of a large number of potential polymer structures allows for the rapid identification of "hits"—polymers with extreme or highly desirable properties. semanticscholar.org This computational-led approach significantly accelerates the materials discovery cycle, making it a cornerstone of modern polymer science and engineering. mdpi.comsemanticscholar.org

Structure Property Relationships in Materials Synthesized with 2,2 Bis 4 3 Aminophenoxy Phenyl Propane

Impact of the 2,2-Bis[4-(3-aminophenoxy)phenyl]propane Structure on Polymer Chain Packing and Intermolecular Interactions

The spatial arrangement of polymer chains, or chain packing, and the forces between them are fundamental to a material's macroscopic properties. The specific geometry of the this compound monomer, characterized by its non-linear structure, significantly influences these aspects.

The presence of meta-substituted phenoxy groups introduces a kinked, asymmetric geometry into the polymer backbone. Unlike their para-substituted counterparts which tend to form more linear, rigid-rod-like chains, the meta-linkages in this compound disrupt the regularity of the polymer chain. This disruption hinders efficient chain packing and reduces the degree of crystallinity, generally leading to amorphous polymers. The resulting loosely packed structure decreases intermolecular interactions, such as van der Waals forces and π-π stacking between aromatic rings. This has a direct consequence on properties like the glass transition temperature (Tg), solubility, and mechanical strength. A less ordered, amorphous state often translates to enhanced solubility and lower glass transition temperatures compared to more rigid, crystalline polymers.

Influence of Flexible Linkages and Pendant Groups within the Monomer on Polymer Properties

The molecular structure of this compound contains several key features that impart flexibility and influence the final polymer's characteristics: ether linkages and an isopropylidene group.

Ether Linkages (-O-): The ether groups connecting the phenyl rings are flexible, allowing for rotational freedom within the polymer backbone. This inherent flexibility contributes significantly to the processability of the resulting polymers. nih.gov By enhancing chain mobility, these ether linkages improve the solubility of the polymers in organic solvents and can lower their melting points and glass transition temperatures, making them more amenable to solution-casting or melt-processing techniques. nih.govmdpi.com

Isopropylidene Group (-C(CH₃)₂-): The bulky, three-dimensional isopropylidene group, derived from Bisphenol A, acts as a "cardo" group. It introduces a significant kink in the polymer chain and increases the free volume by pushing adjacent chains apart. This separation reduces intermolecular forces and chain packing efficiency. nih.gov The consequences of this increased free volume are multifaceted:

Enhanced Solubility: The looser packing allows solvent molecules to penetrate more easily, improving solubility. nih.gov

Lower Dielectric Constant: The increase in free volume and the reduction in polarizable groups per unit volume can lead to a lower dielectric constant, a desirable property for microelectronics applications. researchgate.net

Design Principles for Tailoring Polymer Mechanical Strength and Solubility

The versatility of this compound allows for the strategic design of polymers with tailored properties. By carefully selecting co-monomers and controlling the polymerization process, material scientists can fine-tune the final characteristics of the polymer. azom.com

One primary strategy is copolymerization . By reacting this compound with other diamines or dianhydrides, it is possible to create copolymers with properties intermediate to those of the respective homopolymers. For instance, copolymerizing the flexible, meta-substituted this compound with a more rigid, linear diamine like 4,4'-oxydianiline (B41483) (ODA) allows for precise control over the balance between processability and thermo-mechanical performance. researchgate.net Increasing the content of the rigid co-monomer generally enhances the tensile strength and glass transition temperature, while increasing the proportion of this compound improves solubility and lowers the dielectric constant. researchgate.net

Another principle involves the selection of the dianhydride comonomer. Reacting this compound with a flexible dianhydride, such as 4,4′-(4,4′-isopropylidenediphenoxy)diphthalic Anhydride (B1165640) (BPADA), which also contains ether linkages, results in polyimides with enhanced solubility and flexibility. nih.gov Conversely, using a rigid, planar dianhydride like pyromellitic dianhydride (PMDA) would lead to a polymer with higher thermal stability but reduced solubility. titech.ac.jp This modular approach enables the creation of a wide spectrum of materials customized for specific applications, from flexible electronic substrates to high-strength composites. azom.com

Comparative Analysis of Polymeric Properties with Isomeric and Analogous Diamine Monomers

To fully appreciate the contribution of the this compound structure, it is instructive to compare the properties of its polymers with those derived from its isomers and other analogous diamines.

Isomeric Comparison: meta- vs. para-Phenoxy Linkages

The position of the aminophenoxy linkage has a profound effect on polymer properties. The para-isomer, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), has a more linear and symmetric structure compared to the kinked, meta-linked this compound. researchgate.netresearchgate.net This structural difference leads to more efficient chain packing and stronger intermolecular forces in BAPP-based polymers.

As shown in the table below, polyimides derived from the para-isomer (BAPP) typically exhibit higher glass transition temperatures (Tg), indicating greater thermal stability and chain rigidity. researchgate.net In contrast, the meta-isomer (3-BAPOPP) yields polymers with lower Tg values but significantly improved solubility in common organic solvents. nih.govresearchgate.net For example, a polyimide film made from 3-BAPOPP copolymerized with 4,4'-oxydianiline (ODA) and 4,4'-oxydiphthalic anhydride (ODPA) showed a Tg as low as 192.5°C and a low dielectric constant of 2.79 at 1 MHz. researchgate.net The enhanced elongation at break for BAPP-based polyimides suggests they can be less brittle than some traditional aromatic polyimides. researchgate.net

Interactive Data Table: Comparison of Isomeric Diamine-Based Polyimides Data extracted from referenced studies. Specific properties depend on the dianhydride used and synthesis conditions.

Diamine Monomer Linkage Type Glass Transition Temp. (Tg) Dielectric Constant (@1MHz) Key Characteristics
This compound (3-BAPOPP) meta 192.5°C - 226.1°C researchgate.net 2.79 - 3.02 researchgate.net Excellent solubility, lower Tg, good processability nih.govresearchgate.net

Analogous Monomers: Fluorinated Derivatives

Introducing fluorine atoms into the diamine monomer structure is a common strategy to enhance specific properties, particularly for advanced electronics and optical applications. mdpi.commdpi.com When compared to polymers from non-fluorinated diamines like this compound, fluorinated polyimides (FPIs) often display a unique set of characteristics.

The presence of bulky, highly electronegative trifluoromethyl (-CF₃) groups can simultaneously disrupt chain packing and reduce the polarizability of the polymer chain. nih.gov This leads to several beneficial effects:

Lower Dielectric Constant and Dielectric Loss: FPIs are renowned for their very low dielectric constants (Dk) and loss tangents (Df), making them ideal for high-frequency signal transmission in 5G/6G communications. mdpi.com Values for Dk can be as low as 2.8 with a Df of 0.002. mdpi.com

Enhanced Optical Transparency: The disruption of intermolecular charge-transfer complexes results in polymers that are often colorless and have high optical transparency in the visible spectrum. mdpi.commdpi.com

Increased Hydrophobicity: Fluorination typically increases the water contact angle of the polymer surface, leading to lower moisture absorption. mdpi.com

However, the introduction of fluorine does not always improve all properties. While thermal stability (Tg) can remain high (296–388 °C), the mechanical strength of some FPIs might be lower than their non-fluorinated counterparts, although they still exhibit excellent strength with tensile values up to 248.1 MPa. mdpi.com

Interactive Data Table: Comparison with Fluorinated Diamine-Based Polyimides

Monomer Type Key Structural Feature Dielectric Constant (Dk) Optical Transparency (T @550nm) Tensile Strength (σ)
3-BAPOPP (Non-fluorinated) meta-ether, isopropylidene 2.79 - 3.02 researchgate.net Good (UV cutoff ~350nm) researchgate.net Not specified in sources

Research Applications and Technological Advancements of Materials Derived from 2,2 Bis 4 3 Aminophenoxy Phenyl Propane

Development of High-Performance Films and Coatings for Extreme Environments

Polymers derived from BAPP are exceptionally suited for creating high-performance films and coatings designed to withstand extreme environmental conditions. When BAPP is used as a diamine monomer in the synthesis of polyimides, the resulting materials exhibit remarkable thermal stability. tandfonline.com Thermogravimetric analysis (TGA) of polyimides made from BAPP and various dianhydrides shows high decomposition temperatures, often with 5% weight loss occurring at temperatures exceeding 520°C. researchgate.net This indicates their ability to maintain structural integrity at elevated temperatures, a critical requirement for applications in harsh thermal environments.

Furthermore, these polyimide films demonstrate excellent resistance to thermo-oxidative degradation. tandfonline.com The inherent stability of the aromatic and imide structures, coupled with the flexible ether linkages from the BAPP monomer, contributes to this robustness. This makes them suitable for protective coatings on components exposed to high heat and oxidative atmospheres. Research has also shown that polyimides incorporating BAPP can possess excellent cryogenic mechanical properties and fire resistance, further expanding their use in environments with extreme temperature fluctuations and safety requirements. ossila.com

Materials for Electronic Packaging and Microelectronic Devices

In the electronics industry, materials used for packaging and microelectronic devices must provide electrical insulation, thermal stability, and mechanical protection. datahorizzonresearch.com BAPP is a crucial building block for polymers that meet these stringent requirements. waseika.com Polyimides synthesized from BAPP exhibit low dielectric constants and low dielectric loss, which are critical for preventing signal delay and cross-talk in high-frequency applications, such as 5G communication substrates. researchgate.netossila.com

Studies have shown that by selecting appropriate dianhydrides to react with BAPP, the dielectric constant of the resulting polyimide films can be tailored, with values reported in the range of 2.32 to 2.95 at 1 MHz. tandfonline.comresearchgate.net This is significantly lower than traditional polyimides. researchgate.net Their excellent dimensional and thermal stability ensures the reliability of integrated circuits and flexible printed circuit boards (PCBs) during manufacturing and operation, where temperature fluctuations are common. datahorizzonresearch.comtandfonline.com The combination of these properties makes BAPP-based materials ideal for use as interlayer dielectrics, encapsulants, and substrates in advanced electronic systems. datahorizzonresearch.comossila.com

Table 1: Dielectric Properties of BAPP-based Polyimides

This table presents the dielectric properties of polyimide films synthesized using BAPP with different dianhydrides, demonstrating the low dielectric constants achievable.

Dianhydride MonomerDiamine MonomerDielectric Constant (at 1 MHz)Reference
BPADABAPP2.32 tandfonline.comresearchgate.net
ODPABAPP/44ODA2.79 - 3.02 researchgate.net
PMDABAPP~2.95 tandfonline.comresearchgate.net

Polymeric Membranes for Separation Technologies, including Fuel Cells

BAPP-derived polymers are finding increasing use in advanced separation technologies. Their controlled porosity and chemical stability make them suitable for fabricating polymeric membranes. A significant application is in the field of fuel cells, particularly direct methanol (B129727) fuel cells (DMFCs). ossila.com Polyimide membranes made from BAPP have demonstrated low methanol permeability, a crucial property for preventing fuel crossover from the anode to the cathode, which would otherwise reduce the cell's efficiency. ossila.com

In the broader context of proton-exchange membranes (PEMs), polyimides are a promising class of materials due to their excellent thermal and mechanical stability compared to commercially available perfluorinated membranes. orientjchem.org By introducing sulfonic acid groups into the BAPP-based polymer backbone, proton conductivity can be achieved. orientjchem.org This allows the membrane to effectively transport protons while serving as a barrier to electrons and fuel, a fundamental requirement for the operation of PEM fuel cells (PEMFCs). orientjchem.orgmdpi.com Research continues to optimize the balance between proton conductivity, mechanical strength, and low fuel permeability in these BAPP-based membranes. ossila.comorientjchem.org

Contributions to Thermosetting and Thermoplastic Matrix Resins

BAPP's versatility allows it to be a key ingredient in both thermosetting and thermoplastic matrix resins, which are foundational materials for composites and adhesives.

Thermoplastic Resins: Many polyimides synthesized from BAPP exhibit thermoplastic behavior, meaning they can be melted and re-formed. tandfonline.comtandfonline.com This characteristic is highly advantageous for processing, as it allows for techniques like injection molding and extrusion. tandfonline.com The introduction of the flexible, bulky isopropylidene and ether groups in the BAPP monomer disrupts the rigid chain packing typical of aromatic polyimides, imparting processability without significantly sacrificing thermal properties. tandfonline.comtandfonline.com These thermoplastic polyimides are used as high-temperature adhesives and as matrix resins for fiber-reinforced composites. nasa.gov

Thermosetting Resins: The amine end-groups on the BAPP molecule allow it to act as a curing agent for thermosetting resins, most notably epoxy resins. chemicalbook.com In this role, BAPP cross-links with the epoxy polymer chains, forming a rigid, three-dimensional network. The resulting cured epoxy system exhibits enhanced thermal stability and mechanical properties, directly benefiting from the robust aromatic structure of the BAPP molecule. These thermoset blends are used in structural adhesives and as matrix materials for high-performance composites. datahorizzonresearch.com

Table 2: Properties of a Polyimide Synthesized from BAPP and ODPA

This table highlights the thermal and mechanical properties of a novel polyimide, demonstrating its thermoplastic nature and high stability.

PropertyValueReference
Glass Transition Temperature (Tg)225–230°C tandfonline.com
Elongation at Break (Polyimide Film)29% tandfonline.com
BehaviorTypical yield behavior of thermoplastic polymers tandfonline.com

Future Research Directions and Emerging Perspectives for 2,2 Bis 4 3 Aminophenoxy Phenyl Propane

Advancements in Sustainable and Environmentally Benign Synthesis of 2,2-Bis[4-(3-aminophenoxy)phenyl]propane

The conventional synthesis of BAPP typically involves a nucleophilic substitution reaction of Bisphenol A with p-chloronitrobenzene, followed by a reduction step. chemicalbook.comresearchgate.net This process often relies on hazardous solvents, high temperatures, and catalysts that can be difficult to recycle, posing environmental concerns. researchgate.net Future research is intensely focused on developing greener, more sustainable synthetic routes.

Key areas of advancement include:

Green Catalysis: The exploration of environmentally benign catalysts is a primary focus. This includes solid acid catalysts like zeolites, clays, and metal oxides, which can replace traditional, more hazardous acids. nih.govresearchgate.net For instance, research into zeolite-catalyzed synthesis offers a recyclable and solvent-free approach for similar chemical transformations. ncl.res.in Another promising avenue is the use of catalysts derived from waste, such as fruit peels, which have proven effective in promoting reactions like the ring-opening of epoxides with aromatic amines under mild conditions. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) presents a significant opportunity to enhance the efficiency and environmental profile of BAPP production. researchgate.net Microwave irradiation can lead to drastically reduced reaction times, higher yields, and often eliminates the need for a solvent, aligning with the principles of green chemistry. researchgate.net

Solvent-Free and Aqueous Systems: Shifting away from volatile organic solvents (VOCs) is a critical goal. Research into "neat" reactions, where reactants are mixed without any solvent, and the use of water as a reaction medium are gaining traction. researchgate.netnih.gov These methods reduce waste and environmental impact significantly.

Table 1: Comparison of Conventional vs. Potential Green Synthesis Strategies for BAPP
ParameterConventional SynthesisPotential Green Synthesis
CatalystHomogeneous acids/bases (e.g., HCl, K₂CO₃) researchgate.netresearchgate.netHeterogeneous solid acids (zeolites, clays), biocatalysts, waste-derived catalysts nih.govnih.gov
SolventPolar aprotic solvents (e.g., DMF, DMSO)Solvent-free (neat), water, green solvents (e.g., alcohols) researchgate.netnih.gov
Energy InputConventional heating (reflux)Microwave irradiation, ultrasonication researchgate.net
Byproducts/WasteSignificant solvent waste, difficult catalyst recoveryMinimal waste, recyclable catalysts, biodegradable byproducts
EfficiencyLonger reaction times, harsh conditions researchgate.netShorter reaction times, milder conditions, higher yields researchgate.net

Exploration of Bio-based Feedstocks for Diamine Monomer Synthesis

The dependence on petroleum-based feedstocks for producing monomers like BAPP is a major sustainability challenge. A significant future direction is the synthesis of aromatic diamines from renewable, bio-based resources. acs.org This shift not only reduces the carbon footprint but also opens up possibilities for novel molecular architectures.

Promising bio-based feedstocks include:

Lignin and Terpenoids: Lignin, a complex polymer abundant in wood and agricultural waste, is a rich source of aromatic compounds. researchgate.netalderbioinsights.co.uk Research is underway to develop depolymerization and conversion pathways to produce aromatic platform chemicals, including diamines derived from vanillin. alderbioinsights.co.uk Similarly, terpenoids derived from pine resin are being explored as precursors for aromatic diamines. alderbioinsights.co.uk

Vegetable Oils and Fatty Acids: While primarily a source for aliphatic chains, chemical modifications of molecules derived from vegetable oils, such as erucic and oleic acids, can lead to the synthesis of various building blocks, including diamines. researchgate.netresearchgate.net

Sugars and Carbohydrates: Fermentation and biocatalytic conversion of sugars (like glucose and xylose) can produce a range of platform chemicals. researchgate.netalderbioinsights.co.uk While direct synthesis of aromatic diamines like BAPP from sugars is complex, they can be used to produce precursors or alternative amine structures. For instance, furfurylamine, derived from furan, is used to create fully bio-based benzoxazine (B1645224) monomers. bohrium.com

The ultimate goal is to develop economically viable processes for "drop-in" replacements for BAPP or to create novel bio-based diamines that offer comparable or superior performance in polymer applications. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Polymer Design and Property Prediction

The traditional trial-and-error approach to polymer development is time-consuming and resource-intensive. controleng.com The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize this process, enabling rapid screening of virtual candidates and prediction of material properties. ijisae.orgacs.org

For polymers derived from BAPP, ML and AI can accelerate innovation in several ways:

High-Throughput Virtual Screening: By creating vast libraries of hypothetical polymers from various diamine and dianhydride combinations, ML models can predict key properties like glass transition temperature (Tg), thermal stability, and dielectric constant. controleng.comacs.org Researchers have successfully used ML to screen millions of candidate polyimides to identify those with superior properties. controleng.com

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can establish complex, non-linear relationships between the molecular structure of the repeating polymer unit and its macroscopic properties. researchgate.netacs.org This allows for a deeper understanding of how modifications to the BAPP monomer, or its combination with other monomers, will affect the final polymer's performance.

Inverse Design: Generative models, a frontier in AI, can be used for "inverse design." acs.org Instead of predicting the properties of a known structure, these models can generate novel polymer structures that are optimized to possess a desired set of properties, guiding synthetic chemists toward the most promising candidates. nih.gov For example, ML-assisted design has already led to the successful synthesis of new polymers with high thermal conductivity. researchgate.net

The development of comprehensive polymer databases and robust, accurate prediction models is a central challenge, but the potential to accelerate the discovery of next-generation, high-performance materials is immense. acs.orgresearchgate.net

Table 2: Impact of AI/ML on Polymer Development Workflow
Development StageTraditional ApproachAI/ML-Driven Approach
Candidate IdentificationBased on chemical intuition, literature review, and incremental modification.High-throughput virtual screening of millions of candidates; generative models propose novel structures. controleng.comacs.org
Property PredictionRequires synthesis and extensive experimental characterization for each candidate.Instantaneous prediction of multiple properties (thermal, mechanical, optical) using trained models. acs.orgresearchgate.net
OptimizationIterative synthesis and testing cycles, often slow and costly.Computational optimization of molecular structures to achieve target property profiles before synthesis. nih.gov
Time to DiscoveryYears to decades.Potentially reduced to months.

Expansion into Novel Applications in Energy Storage and Advanced Sensing

While BAPP-based polyimides are known for their excellent thermal and mechanical properties, future research aims to leverage their unique molecular structure for advanced functional applications, particularly in energy and sensing.

Energy Storage: High-performance polymers are critical for next-generation energy storage devices. Polyimides derived from BAPP analogues, especially fluorinated versions like 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (4-BDAF), exhibit low dielectric constants and high charge-discharge efficiencies, making them suitable for high-temperature capacitive energy storage. ossila.com Future work will likely focus on modifying the BAPP structure to enhance dielectric strength and energy density. Furthermore, the low methanol (B129727) permeability of BAPP-derived polyimides makes them promising candidates for membranes in direct methanol fuel cells. ossila.com

Advanced Sensing: The versatility of polymers makes them ideal platforms for chemical and physical sensors. mdpi.comsemi.ac.cn Polymers can be functionalized to recognize specific analytes or respond to environmental stimuli like pressure, temperature, or humidity. researchgate.net Research into conductive polymers based on aromatic diamines shows their potential in sensors due to their redox activity and the dependence of their electrical conductivity on external factors. researchgate.net Future efforts could involve creating BAPP-based polymer composites that incorporate conductive nanoparticles or molecularly imprinted sites to develop highly selective and sensitive sensors for industrial process control, environmental monitoring, or medical diagnostics. mdpi.com

Development of Multi-functional Hybrid Polymer Systems

The future of advanced materials lies in multifunctionality, where a single material system can perform several roles simultaneously. BAPP-based polymers are excellent candidates for forming the matrix in multi-functional hybrid systems.

Emerging research directions include:

Polymer-Nanocomposites: Incorporating functional nanofillers (e.g., carbon nanotubes, graphene, metal oxide nanoparticles) into a BAPP-polyimide matrix can create hybrid materials with a synergistic combination of properties. For example, such composites could offer high mechanical strength, thermal stability, and tailored electrical conductivity or sensing capabilities. sruc.ac.uk

Covalent Organic Frameworks (COFs): Integrating BAPP-based polymers with porous crystalline structures like COFs can create materials with exceptional properties. This approach has been used to develop all-organic low-dielectric polyimide hybrids, where the COF structure contributes to lowering the dielectric constant while the cross-linked polymer provides mechanical integrity. ossila.com

Polymorphic Materials: The phenomenon of polymorphism, where a compound can exist in multiple crystal structures with different properties, offers a pathway to multifunctionality. rsc.org While research in this area is nascent for BAPP itself, exploring the controlled crystallization of BAPP-based oligomers or polymers could yield materials where different polymorphic forms exhibit distinct optical or electronic functions, such as waveguiding and amplified spontaneous emission, within the same chemical system. rsc.org

By combining the inherent robustness of BAPP-derived polymers with the unique functionalities of other advanced materials, researchers can design next-generation systems for applications ranging from smart coatings and flexible electronics to advanced photonics.

Q & A

Basic Research Question

  • FTIR : Confirm primary amine groups via N–H stretching bands at ~3300–3500 cm⁻¹ and bending vibrations at ~1600 cm⁻¹.
  • ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.5–7.5 ppm) and verify ether linkages (C–O–C) at δ 4.0–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS distinguishes monomeric ([M+H]⁺) from oligomeric species.
    Methodological Note : For advanced studies, use 2D NMR (e.g., HSQC) to resolve overlapping signals in complex mixtures .

How do conflicting reports on solvent compatibility impact the design of polyimide or epoxy composites?

Advanced Research Question
Discrepancies in solubility data (e.g., DMAc vs. DMF compatibility) arise from:

  • Trace Moisture : Residual water in solvents hydrolyzes amine groups, reducing solubility.
  • Oligomer Content : Higher oligomer fractions from incomplete purification decrease solubility.
    Methodological Resolution :
  • Pre-dry solvents over molecular sieves.
  • Use gel permeation chromatography (GPC) to quantify oligomer content and correlate with solubility trends .

What factorial design approaches optimize copolymerization with dianhydrides or other monomers?

Advanced Research Question
A 2³ factorial design can optimize variables:

  • Factors : Monomer stoichiometry, reaction temperature, and catalyst concentration.
  • Responses : Molecular weight (GPC), Tg (DSC), and tensile strength (ASTM D638).
    Methodological Note : Use response surface methodology (RSM) to identify interactions between factors and maximize copolymer performance .

How does the compound’s reactivity differ in step-growth vs. chain-growth polymerization mechanisms?

Basic Research Question

  • Step-Growth (e.g., Polyimide Synthesis) : Requires precise stoichiometry and high-temperature imidization (200–300°C) to achieve high molecular weight .
  • Chain-Growth (e.g., Epoxy Curing) : Amine groups act as curing agents, with reactivity influenced by electron-donating substituents (meta- vs. para-aminophenoxy) .
    Methodological Note : Track conversion rates using in-situ FTIR to monitor epoxy-amine adduct formation.

What are the challenges in scaling up synthesis while maintaining reproducibility in academic settings?

Advanced Research Question

  • Heat Transfer : Larger batches exhibit uneven heating, leading to side reactions (e.g., oxidation of amine groups).
  • Purification : Column chromatography becomes impractical; switch to fractional crystallization or membrane filtration .
    Methodological Note : Use process analytical technology (PAT) for real-time monitoring of reaction parameters .

How do computational methods (e.g., DFT) predict reactivity and guide monomer design?

Advanced Research Question
Density functional theory (DFT) calculations:

  • Predict electronic effects (e.g., Hammett constants) of substituents on amine reactivity.
  • Simulate transition states for SNAr reactions to optimize catalyst choice .
    Methodological Note : Validate computational models with experimental kinetic data (e.g., Arrhenius plots) .

What are the emerging applications in advanced materials (e.g., membranes, nanocomposites)?

Basic Research Question

  • Membranes : High free-volume polyimides derived from the compound show promise for gas separation (e.g., CO₂/CH₄ selectivity) .
  • Nanocomposites : Functionalization with carbon nanotubes improves mechanical strength (Young’s modulus >5 GPa) .
    Methodological Note : Use atomic force microscopy (AFM) to assess nanofiller dispersion.

How do environmental factors (humidity, oxygen) degrade the compound during storage, and what mitigations are recommended?

Advanced Research Question

  • Degradation Pathways : Amine oxidation forms imine byproducts; hydrolysis in humid conditions generates phenolic residues.
  • Mitigation : Store under argon at −20°C with desiccants. Use UV-Vis spectroscopy to track oxidation via absorbance at 270 nm .

Retrosynthesis Analysis

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Reactant of Route 1
2,2-Bis[4-(3-aminophenoxy)phenyl]propane
Reactant of Route 2
2,2-Bis[4-(3-aminophenoxy)phenyl]propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.